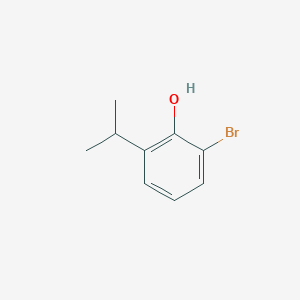

![molecular formula C9H6F3N3O B2987596 1-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-ol CAS No. 522634-31-7](/img/structure/B2987596.png)

1-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

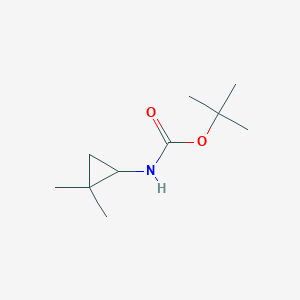

The compound “1-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-ol” belongs to the class of organic compounds known as triazoles, which are heterocyclic compounds with three nitrogen atoms in the five-membered ring. It also contains a trifluoromethyl group attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, a phenyl ring, and a trifluoromethyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the 1,2,4-triazole ring and the trifluoromethyl group. The triazole ring can participate in various reactions such as substitutions, while the trifluoromethyl group is generally considered to be inert .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity and potentially its membrane permeability .Scientific Research Applications

Catalytic Applications

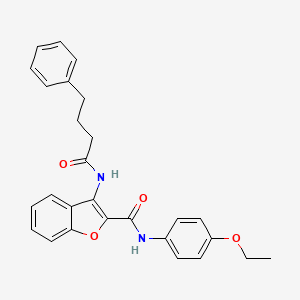

Half-Sandwich Ruthenium(II) Complexes : The study on half-sandwich Ruthenium(II) complexes with 1,2,3-triazole based ligands highlighted their role in catalytic oxidation of alcohols and transfer hydrogenation of ketones, demonstrating the significance of the triazole skeleton in catalysis. The coordination with Ru influenced the efficiency of these processes, underlining the utility of such complexes in catalysis (Saleem et al., 2013).

Antimicrobial Agents

Synthesis and Characterization of 1,2,3-Triazolyl Pyrazole Derivatives : New series of triazolyl pyrazole derivatives were synthesized and evaluated for their antimicrobial activities. The compounds exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities, highlighting their potential as antimicrobial agents (Bhat et al., 2016).

Organometallic Chemistry

Catalyst Activation with Cp*RhIII/IrIII–1,2,3-Triazole-Based Organochalcogen Ligand Complexes : The formation of complexes with 1,2,3-triazole and organochalcogen ligands and their application as catalysts for oxidation and transfer hydrogenation was investigated. These findings provide insights into the use of triazole-based ligands in organometallic catalysis (Saleem et al., 2014).

Fluorescent Dyes and Luminescent Materials

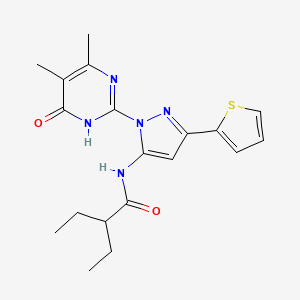

Highly Fluorescent Dyes Containing Pyrazolylpyrene Chromophore : The synthesis and characterization of fluorescent dyes based on pyrazolylpyrene (Pyrazoolympicene) chromophore were discussed. These compounds exhibited bright fluorescence and were suggested for sensing acidic environments, showcasing the utility of triazole derivatives in the development of fluorescent materials (Wrona-Piotrowicz et al., 2022).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

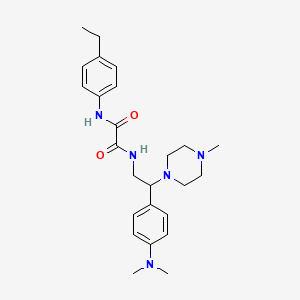

Compounds with a trifluoromethyl group have been found to exhibit improved drug potency toward certain enzymes . For instance, 1-(4-Trifluoromethylphenyl)piperazine is a serotonergic releasing agent .

Mode of Action

It’s known that trifluoromethyl groups can enhance the potency of drugs by lowering the pka of the cyclic carbamate, enabling a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Compounds with a trifluoromethyl group have been associated with the inhibition of the reverse transcriptase enzyme .

Pharmacokinetics

It’s known that the trifluoromethyl group can influence the pharmacokinetic properties of drugs .

Result of Action

The trifluoromethyl group has been associated with improved drug potency .

Action Environment

It’s known that environmental factors can impact the efficacy and stability of drugs .

properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O/c10-9(11,12)6-1-3-7(4-2-6)15-5-13-8(16)14-15/h1-5H,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGYZOFPWJPXLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C=NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2987516.png)

![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 2,4-difluorobenzoate](/img/structure/B2987518.png)

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2987524.png)

![[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2987525.png)

![6-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2987528.png)